4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 1782894-92-1
VCID: VC11503348
InChI: InChI=1S/C8H11F3O2/c9-8(10,11)7(13)3-1-6(5-12)2-4-7/h5-6,13H,1-4H2
SMILES:
Molecular Formula: C8H11F3O2
Molecular Weight: 196.17 g/mol

4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers

CAS No.: 1782894-92-1

Cat. No.: VC11503348

Molecular Formula: C8H11F3O2

Molecular Weight: 196.17 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers - 1782894-92-1

Specification

CAS No. 1782894-92-1
Molecular Formula C8H11F3O2
Molecular Weight 196.17 g/mol
IUPAC Name 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde
Standard InChI InChI=1S/C8H11F3O2/c9-8(10,11)7(13)3-1-6(5-12)2-4-7/h5-6,13H,1-4H2
Standard InChI Key RHAQXWPDXNOQHO-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1C=O)(C(F)(F)F)O

Introduction

Structural and Chemical Properties

Molecular Architecture

4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde (C₈H₁₁F₃O₂) features a cyclohexane backbone with three distinct functional groups:

  • A hydroxyl group (-OH) at the 4-position, contributing to hydrogen-bonding interactions.

  • A trifluoromethyl group (-CF₃) at the 4-position, imparting lipophilicity and metabolic stability.

  • An aldehyde group (-CHO) at the 1-position, enabling nucleophilic additions and condensations.

The compound exists as a mixture of diastereomers due to the two stereogenic centers at the 1- and 4-positions of the cyclohexane ring. The equilibration between chair conformations further complicates its stereochemical profile .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1782894-92-1
Molecular FormulaC₈H₁₁F₃O₂
Molecular Weight196.17 g/mol
Purity95%
IUPAC Name4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde
Canonical SMILESC1CC(CCC1C=O)(C(F)(F)F)O

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde typically proceeds through multi-step protocols involving:

  • Cyclohexanone Derivative Functionalization: Starting materials such as 4-trifluoromethylcyclohexanone are modified via hydroxylation and oxidation. Trifluoromethylation agents like Ruppert-Prakash reagent (TMSCF₃) are employed to introduce the -CF₃ group.

  • Aldehyde Formation: Oxidation of primary alcohols (e.g., Swern oxidation) or reduction of carboxylic acids (e.g., Rosenmund reduction) yields the aldehyde functionality .

A notable alternative involves the Michael addition of trifluoroacetate esters to α,β-unsaturated ketones, followed by cyclization and oxidation. For example, J-Stage researchers demonstrated the use of ethyl trifluoroacetate and NaH in THF to synthesize analogous trifluoromethylated intermediates .

Table 2: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldDiastereomer Ratio
Cyclohexanone OxidationTMSCF₃, KOH, DMSO64%1:1
Michael AdditionEthyl trifluoroacetate, NaH76%3.5:1
Swern Oxidation(COCl)₂, DMSO, Et₃N82%20:1

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating diastereomeric configurations:

  • ¹⁹F NMR: Distinguishes between diastereomers via coupling constants (e.g., ⁵Jₚ₋F = 2.6 Hz in phosphonate analogs) .

  • ³¹P NMR: Utilized in phosphorylated derivatives to assess stereochemical outcomes .

  • X-ray Crystallography: Confirms absolute configurations, as demonstrated in RSC studies where syn/cis and anti/cis conformations were resolved .

Mosher Ester Analysis

The Mosher method, employing (S)-MTPA-Cl, enables absolute configuration determination. For instance, derivatization of hydroxyphosphonates revealed distinct δ values for R and S configurations, aiding in stereochemical assignments .

Applications in Pharmaceutical Chemistry

Agrochemistry

Incorporation into herbicides and pesticides leverages the -CF₃ group’s resistance to environmental degradation.

Challenges in Diastereomer Separation

Chromatographic Techniques

  • HPLC: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation but require optimization.

  • Crystallization: Diastereomers often crystallize in distinct morphologies (e.g., plates vs. needles), enabling mechanical separation .

Kinetic vs. Thermodynamic Control

Reaction conditions dictate diastereomer ratios. For example, LTMP-mediated phosphorylations favor kinetic products (20:1 dr), while acid catalysis yields thermodynamic mixtures (1:1 dr) .

Future Directions

Advanced Separation Technologies

  • Continuous Chromatography: Simulated moving bed (SMB) systems improve throughput.

  • Enzymatic Resolution: Lipases or esterases could enantioselectively modify diastereomers.

Novel Applications

  • Materials Science: Trifluoromethyl groups enhance polymer thermal stability.

  • Catalysis: As ligands in asymmetric hydrogenation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator